Cas no 521314-04-5 (2-4-(Ethylsulfamoyl)phenylacetic acid)

2-4-(Ethylsulfamoyl)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, 4-[(ethylamino)sulfonyl]-
- 2-[4-(ethylsulfamoyl)phenyl]acetic acid
- AKOS009484851
- G48256
- 521314-04-5
- EN300-135537
- (4-Ethylsulfamoyl-phenyl)-acetic acid
- 2-[4-(ethylsulfamoyl)phenyl]aceticacid
- DB-094623
- CS-0233705
- WVA31404
- SCHEMBL166809
- [4-(ethylsulfamoyl)phenyl]acetic acid
- Z424733054
- KDYKFOKXVGDAEN-UHFFFAOYSA-N
- 2-4-(Ethylsulfamoyl)phenylacetic acid
-
- Inchi: InChI=1S/C10H13NO4S/c1-2-11-16(14,15)9-5-3-8(4-6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
- InChI Key: KDYKFOKXVGDAEN-UHFFFAOYSA-N
- SMILES: CCNS(=O)(=O)c1ccc(cc1)CC(=O)O
Computed Properties
- Exact Mass: 243.05652907Da
- Monoisotopic Mass: 243.05652907Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 91.9Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 427.4±47.0 °C at 760 mmHg
- Flash Point: Not available
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2-4-(Ethylsulfamoyl)phenylacetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-4-(Ethylsulfamoyl)phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-135537-5.0g |
2-[4-(ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95.0% | 5.0g |
$1488.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990825-5g |
2-[4-(Ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95% | 5g |
¥8624.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304375-1g |
2-[4-(ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95% | 1g |
¥9230.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304375-2.5g |
2-[4-(ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95% | 2.5g |
¥18144.00 | 2024-05-10 | |
Enamine | EN300-135537-1.0g |
2-[4-(ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95.0% | 1.0g |
$513.0 | 2025-02-21 | |
Enamine | EN300-135537-500mg |
2-[4-(ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95.0% | 500mg |
$391.0 | 2023-09-30 | |
1PlusChem | 1P01AC21-10g |
2-[4-(ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95% | 10g |
$2793.00 | 2024-04-30 | |
Aaron | AR01ACAD-250mg |
2-[4-(ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95% | 250mg |
$309.00 | 2023-12-14 | |
Enamine | EN300-135537-50mg |
2-[4-(ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95.0% | 50mg |
$97.0 | 2023-09-30 | |
Enamine | EN300-135537-5000mg |
2-[4-(ethylsulfamoyl)phenyl]acetic acid |
521314-04-5 | 95.0% | 5000mg |
$1488.0 | 2023-09-30 |
2-4-(Ethylsulfamoyl)phenylacetic acid Related Literature
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
Additional information on 2-4-(Ethylsulfamoyl)phenylacetic acid
Recent Advances in the Study of 2-4-(Ethylsulfamoyl)phenylacetic acid (CAS: 521314-04-5)
2-4-(Ethylsulfamoyl)phenylacetic acid (CAS: 521314-04-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its ethylsulfamoyl and phenylacetic acid functional groups, has been the subject of multiple studies aimed at elucidating its pharmacological properties, mechanisms of action, and potential clinical uses. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 2-4-(Ethylsulfamoyl)phenylacetic acid to enhance its bioavailability and therapeutic efficacy. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and chiral resolution, to produce high-purity batches of the compound. These efforts have been complemented by computational modeling studies to predict its pharmacokinetic and pharmacodynamic profiles, which are critical for its development as a drug candidate.
In vitro and in vivo studies have demonstrated that 2-4-(Ethylsulfamoyl)phenylacetic acid exhibits potent anti-inflammatory and analgesic properties. Mechanistic investigations revealed that the compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. This selectivity is particularly advantageous, as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors. Additionally, the compound has shown promise in preclinical models of chronic pain and arthritis, further underscoring its therapeutic potential.
Beyond its anti-inflammatory effects, recent research has explored the anticancer properties of 2-4-(Ethylsulfamoyl)phenylacetic acid. Preliminary findings suggest that the compound induces apoptosis in certain cancer cell lines by modulating the activity of pro-apoptotic and anti-apoptotic proteins. These findings have sparked interest in its potential application as an adjunct therapy in oncology, although further studies are needed to validate these effects in more complex biological systems.
The safety profile of 2-4-(Ethylsulfamoyl)phenylacetic acid has also been a focal point of recent investigations. Toxicological studies in animal models have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, long-term toxicity studies and human clinical trials will be essential to fully assess its safety and efficacy in a clinical setting.
In conclusion, 2-4-(Ethylsulfamoyl)phenylacetic acid (CAS: 521314-04-5) represents a promising candidate for the development of novel therapeutic agents. Its dual anti-inflammatory and anticancer properties, coupled with a favorable safety profile, make it a compelling subject for future research. Continued efforts to optimize its synthesis, elucidate its mechanisms of action, and evaluate its clinical potential will be critical in advancing this compound from the laboratory to the clinic.
521314-04-5 (2-4-(Ethylsulfamoyl)phenylacetic acid) Related Products
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
